N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0799305
InChI:
InChI=1S/C19H16N2O3S/c1-11-8-12(2)10-13(9-11)21-25(23,24)17-7-6-16-18-14(17)4-3-5-15(18)19(22)20-16/h3-10,21H,1-2H3,(H,20,22)
SMILES:
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C
Molecular Formula:
C19H16N2O3S
Molecular Weight:
352.4 g/mol
N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS No.:
Cat. No.: VC0799305
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O3S |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-11-8-12(2)10-13(9-11)21-25(23,24)17-7-6-16-18-14(17)4-3-5-15(18)19(22)20-16/h3-10,21H,1-2H3,(H,20,22) |
| Standard InChI Key | ZIDMPWIJYFAAAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator